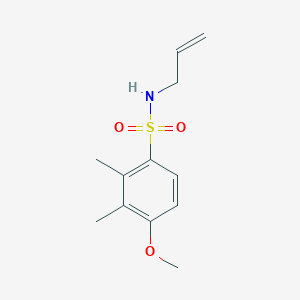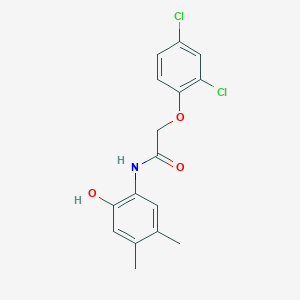
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide, also known as PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression and cell differentiation. 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide also modulates the activity of various kinases and transcription factors, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, cell proliferation, and apoptosis. 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide also modulates the activity of various enzymes and proteins involved in metabolic pathways, such as glucose metabolism and lipid metabolism. In addition, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to modulate various signaling pathways. However, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide also has some limitations, including its relatively high cost and limited availability. In addition, the mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide is not fully understood, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide research, including the identification of its specific targets and the development of more potent and selective 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide analogs. In addition, further studies are needed to elucidate the mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide and its potential therapeutic applications in various diseases. 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide may also have applications in drug delivery systems, as it has been shown to enhance the permeability of cell membranes.
Méthodes De Synthèse
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazine with propyl bromide, followed by the reaction with 2-propoxyphenylacetyl chloride. The final product is obtained through the reaction with acetic anhydride. This synthesis method has been optimized to produce high yields of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide with high purity.
Applications De Recherche Scientifique
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. In cancer research, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide has been shown to inhibit the growth and metastasis of cancer cells by modulating various signaling pathways. In neurodegenerative disorders, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function. In diabetes research, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels.
Propriétés
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-11-24-15-9-5-3-7-13(15)20-18(22)12-17-19(23)21-14-8-4-6-10-16(14)25-17/h3-10,17H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBTXMUBUQHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis[2-(4-morpholinyl)ethyl]isophthalamide hydrochloride](/img/structure/B4954928.png)
![N-(2-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4954936.png)
![1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4954945.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4954949.png)

![2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4954966.png)





![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4955010.png)
